molecular formula C27H25N5O6 B13859876 4-(1,2,4-Triazolyl)-3'5'-di-O-p-toluoyl-2'-deoxycytidine-13C,15N2

4-(1,2,4-Triazolyl)-3'5'-di-O-p-toluoyl-2'-deoxycytidine-13C,15N2

Cat. No.: B13859876
M. Wt: 518.5 g/mol
InChI Key: FATKITVYLNKTOZ-MHBNUEJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stable isotope-labeled nucleoside derivative, specifically enriched with ¹³C and ¹⁵N₂ isotopes at designated positions. Its structure includes a 1,2,4-triazolyl substituent at the 4-position of the cytidine base and p-toluoyl protecting groups at the 3' and 5' hydroxyls of the deoxyribose sugar. The isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies, enabling precise tracking in metabolic pathways or chemical reactions . It is primarily used as a reference standard in pharmaceutical research, particularly in studies involving nucleoside analogs for antiviral or anticancer drug development .

Properties

Molecular Formula

C27H25N5O6

Molecular Weight

518.5 g/mol

IUPAC Name

[(2R,5R)-3-(4-methylbenzoyl)oxy-5-[2-oxo-4-(1,2,4-triazol-1-yl)(213C,1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C27H25N5O6/c1-17-3-7-19(8-4-17)25(33)36-14-22-21(38-26(34)20-9-5-18(2)6-10-20)13-24(37-22)31-12-11-23(30-27(31)35)32-16-28-15-29-32/h3-12,15-16,21-22,24H,13-14H2,1-2H3/t21?,22-,24-/m1/s1/i27+1,30+1,31+1

InChI Key

FATKITVYLNKTOZ-MHBNUEJJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)[15N]3C=CC(=[15N][13C]3=O)N4C=NC=N4)OC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N4C=NC=N4)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Protection of 3' and 5' Hydroxyl Groups

The di-O-p-toluoyl protection is commonly achieved by reacting 2'-deoxycytidine with p-toluoyl chloride in the presence of a base such as pyridine at room temperature. This reaction selectively esterifies the 3' and 5' hydroxyl groups without affecting the nucleobase.

  • Reaction Conditions:
    • Reagents: p-toluoyl chloride, pyridine
    • Temperature: Room temperature
    • Time: Several hours until completion
    • Yield: Typically high (>90%)

Synthesis of the 1,2,4-Triazolyl Substituent

The 1,2,4-triazolyl group is introduced at the 4-position of the pyrimidine ring via nucleophilic substitution using 1,2,4-triazole or its derivatives. A representative method involves:

  • Formation of a reactive intermediate such as a 4-chloropyrimidine derivative.
  • Reaction with 1,2,4-triazole in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., acetonitrile) at low temperature (0 °C to room temperature).
  • Work-up includes aqueous washes and purification by chromatography.

This step achieves high regioselectivity and yields around 85-90% for the triazolyl-substituted intermediate.

Incorporation of Isotopic Labels (13C and 15N)

The isotopic labeling is critical for the compound's application in mechanistic and metabolic studies. There are two main approaches:

  • Use of Isotopically Enriched Starting Materials:
    Starting from 13C and 15N labeled cytidine or nucleobase precursors ensures the isotopes are incorporated at specific positions during the synthesis.

  • Isotopic Exchange or Labeling Reactions:
    Selective chemical transformations allow for the introduction of 13C and 15N into the triazole ring or pyrimidine moiety, often via reactions involving labeled reagents such as 13C-labeled carbonyl sources or 15N-enriched triazole.

The isotopic enrichment is confirmed by mass spectrometry and NMR spectroscopy.

Final Purification and Characterization

The final compound is isolated by chromatographic purification, typically silica gel column chromatography using mixtures of ethyl acetate and hexane or methanol and dichloromethane. Characterization includes:

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Di-O-p-toluoyl protection p-Toluoyl chloride, pyridine, rt, 4-6 h >90 Selective esterification of 3' and 5' OH groups
Triazolyl substitution 1,2,4-Triazole, triethylamine, MeCN, 0 °C to rt 85-90 Nucleophilic substitution at 4-position
Isotopic labeling 13C,15N-labeled starting materials or labeled reagents Variable Confirmed by MS and NMR
Purification Silica gel chromatography (EtOAc/Hexane or MeOH/CH2Cl2) - Final isolation of pure compound

Recent literature reports (e.g., ACS Omega, 2023) describe similar nucleoside analog syntheses involving protection with bulky silyl groups, triazole introduction via in situ generated phosphine oxide intermediates, and mild deprotection steps to yield high-purity triazolyl nucleosides. These methods highlight:

  • Use of tert-butyldimethylsilyl chloride for hydroxyl protection.
  • Formation of triazolyl derivatives by reaction with 1,2,4-triazole under controlled conditions.
  • Application of aqueous ammonia or tetrabutylammonium fluoride for selective deprotection.
  • High overall yields (up to 75-90%) and stereochemical control.

These protocols can be adapted and optimized for isotopically labeled compounds by substituting labeled reagents and carefully controlling reaction parameters.

Analytical Techniques Enabled by Isotopic Labeling

The isotopic labeling with 13C and 15N enables:

  • Mass Spectrometry: Precise tracking of the compound in biological systems due to distinct isotopic signatures.
  • NMR Spectroscopy: Enhanced resolution and sensitivity for structural elucidation and dynamic studies.
  • Metabolic Studies: Monitoring metabolic pathways and degradation products in vivo or in vitro.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may produce triazoline derivatives .

Scientific Research Applications

4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The deoxycytidine moiety allows the compound to mimic natural nucleosides, potentially interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of modified nucleosides with protective groups and isotopic labeling. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Isotopic Labeling Applications Key Differences
4-(1,2,4-Triazolyl)-3',5'-di-O-p-toluoyl-2'-deoxycytidine-13C,15N2 1,2,4-Triazolyl group at C4; p-toluoyl groups at 3' and 5' ¹³C, ¹⁵N₂ NMR/MS tracking in drug metabolism; nucleoside analog synthesis Lipophilic p-toluoyl groups enhance solubility in organic solvents.
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 Benzoyl groups at 3' and 5'; difluoro modification at 2' ¹³C, ¹⁵N₂ Antiviral drug intermediates; isotopic tracing in nucleotide chemistry Difluoro modification increases metabolic stability; benzoyl groups are bulkier.
5-Hydroxy-2’-deoxycytidine-13C,15N2 Hydroxyl group at C5; no protective groups ¹³C, ¹⁵N₂ Study of oxidative DNA damage; substrate for DNA repair enzymes Lack of protective groups makes it hydrophilic, suited for aqueous-phase studies.

Key Findings from Research

Stability and Reactivity: The p-toluoyl groups in the target compound confer higher lipophilicity compared to benzoyl-protected analogs, facilitating its use in organic-phase synthetic reactions .

Synthetic Utility :

  • Unlike 5-hydroxy-2’-deoxycytidine-13C,15N2, which is used in oxidative damage studies, the triazolyl and toluoyl groups in the target compound make it a precursor for prodrugs requiring enzymatic cleavage .
  • The difluoro modification in 2’-deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 enhances resistance to phosphorylase degradation, a feature absent in the toluoyl variant .

Performance in Analytical Studies: The isotopic purity of 4-(1,2,4-Triazolyl)-3',5'-di-O-p-toluoyl-2'-deoxycytidine-13C,15N2 exceeds 99%, comparable to benzoyl analogs, ensuring minimal interference in MS/NMR spectra . In contrast, non-isotopic analogs (e.g., unlabeled triazolyl nucleosides) lack the precision required for tracer studies in complex biological matrices .

Data Tables

Physicochemical Properties

Property 4-(1,2,4-Triazolyl)-3',5'-di-O-p-toluoyl-2'-deoxycytidine-13C,15N2 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 5-Hydroxy-2’-deoxycytidine-13C,15N2
Molecular Weight (g/mol) ~475 (estimated) 471.41 ~260 (estimated)
Solubility Soluble in DMSO, chloroform Soluble in DCM, THF Soluble in water, methanol
Isotopic Purity >99% >98% >99%

Research Implications

  • The target compound’s triazolyl group enables unique interactions with enzymatic targets (e.g., kinases), distinguishing it from benzoyl or hydroxy analogs .
  • Its isotopic labeling is critical for quantifying low-abundance metabolites in pharmacokinetic studies, outperforming non-labeled counterparts .

Q & A

Q. What are the key considerations for optimizing the synthesis of isotopically labeled nucleosides like 4-(1,2,4-Triazolyl)-3',5'-di-O-p-toluoyl-2'-deoxycytidine-13C,15N2?

Methodological Answer:

  • Protection/Deprotection Strategies : Use toluoyl (p-toluoyl) groups to protect hydroxyl groups during synthesis, as described for similar triazole-containing nucleosides .
  • Isotopic Labeling : Introduce 13C and 15N2 isotopes at specific positions via precursor selection (e.g., using 13C-enriched cytidine derivatives) and controlled reaction conditions to minimize isotopic scrambling .
  • Purification : Employ flash column chromatography (e.g., with EtOAc/hexane gradients) and HPLC (≥95% purity threshold) for final compound validation .

Q. How can researchers validate the structural integrity of the triazolyl and toluoyl moieties in this compound?

Methodological Answer:

  • NMR Analysis : Use 1H and 13C NMR to confirm chemical shifts for the triazolyl proton (δ ~8.5–9.0 ppm) and toluoyl methyl groups (δ ~2.3–2.5 ppm). Compare with reference spectra of analogous compounds .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate isotopic enrichment (e.g., 13C and 15N2 mass shifts) and molecular formula confirmation .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported synthetic yields for triazole-modified nucleosides?

Methodological Answer:

  • Reaction Monitoring : Use TLC (e.g., 1:2 EtOAc/hexane) to track intermediates and optimize reaction times. For example, incomplete cyclization of the triazole ring can lead to yield discrepancies .
  • Controlled Solvent Systems : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side reactions, as demonstrated in analogous triazole syntheses .
  • Catalyst Screening : Test alternatives to Bu4NF (e.g., DBU) to improve regioselectivity in triazole formation .

Q. How do isotopic labels (13C, 15N2) influence the compound’s behavior in mechanistic studies?

Methodological Answer:

  • Kinetic Isotope Effects (KIEs) : Use 13C-labeled positions to track metabolic pathways via LC-MS, particularly in studies of nucleoside phosphorylation or enzymatic degradation .
  • NMR Sensitivity : 15N2 labeling enhances signal-to-noise ratios in 15N-1H HSQC experiments for studying hydrogen-bonding interactions in DNA/RNA hybrid systems .

Q. What computational frameworks support the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT Calculations : Model the electronic effects of the triazolyl group on nucleoside conformation and stability. Compare HOMO-LUMO gaps with non-labeled analogs to predict reactivity .
  • Docking Studies : Use software like AutoDock Vina to simulate interactions between the toluoyl-protected compound and target enzymes (e.g., viral polymerases), guided by crystallographic data .

Q. How can researchers address challenges in scaling up the synthesis while maintaining isotopic purity?

Methodological Answer:

  • Process Control : Implement inline PAT (Process Analytical Technology) tools, such as FTIR, to monitor isotopic incorporation in real-time during large-scale reactions .
  • Membrane Separation : Use nanofiltration membranes to isolate 13C/15N2-labeled intermediates from unlabeled byproducts, leveraging CRDC subclass RDF2050104 methodologies .

Data Interpretation & Theoretical Frameworks

Q. How should researchers analyze conflicting spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Dynamic Effects : Investigate rotational barriers of the toluoyl groups using variable-temperature NMR to rule out conformational exchange broadening .
  • Isotopic Coupling : Confirm that 13C-15N scalar couplings are not misinterpreted as impurities in 1H NMR spectra .

Q. What theoretical models explain the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • pKa Prediction : Use computational tools (e.g., MarvinSketch) to estimate the acidity of the triazolyl NH proton (~pKa 6–7) and hydrolytic susceptibility of the toluoyl esters .
  • Degradation Pathways : Apply QSPR (Quantitative Structure-Property Relationship) models to correlate substituent effects (e.g., electron-withdrawing toluoyl groups) with hydrolysis rates .

Experimental Design for Bioactivity Studies

Q. How to design assays evaluating the compound’s incorporation into nucleic acids?

Methodological Answer:

  • Isotope Tracing : Incubate with DNA polymerase I and 32P-labeled dNTPs, followed by PAGE analysis to detect 13C/15N2-enriched DNA strands via autoradiography .
  • Competition Assays : Compare incorporation efficiency against non-labeled 2'-deoxycytidine derivatives using kinetic parameters (Km, kcat) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.